molecular formula C9H8F3NO4 B8030846 1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene

1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B8030846
M. Wt: 251.16 g/mol
InChI Key: UZMNJHQZHMJUNC-UHFFFAOYSA-N
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Description

1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3NO4 and a molecular weight of 251.16 g/mol . This compound is characterized by the presence of an ethoxy group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene typically involves the nitration of 1-ethoxy-5-(trifluoromethoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The process is carried out under controlled temperatures to ensure the selective nitration at the desired position on the benzene ring.

Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the development of new pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its potential therapeutic applications is ongoing. The compound’s derivatives may possess anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new products. For example, the nitro group can participate in reduction reactions, while the ethoxy group can undergo substitution reactions.

In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors. The exact pathways involved depend on the specific derivative and its intended use. Research is ongoing to elucidate the detailed mechanisms by which these compounds exert their effects .

Comparison with Similar Compounds

1-Ethoxy-3-nitro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-Methoxy-3-nitro-5-(trifluoromethoxy)benzene: Similar in structure but with a methoxy group instead of an ethoxy group. This compound may exhibit different reactivity and properties due to the difference in the alkoxy group.

    1-Ethoxy-3-nitro-4-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group is different, which can affect the compound’s chemical behavior and reactivity.

    1-Ethoxy-4-nitro-5-(trifluoromethoxy)benzene:

These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement and the resulting chemical properties.

Properties

IUPAC Name

1-ethoxy-3-nitro-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4/c1-2-16-7-3-6(13(14)15)4-8(5-7)17-9(10,11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMNJHQZHMJUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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